Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and other reagents under controlled conditions. The reaction often employs catalysts such as palladium in a C-N cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzo[d][1,3]dioxole ring or the spirocyclic structure.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to tubulin, disrupting microtubule assembly and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
N-arylthiazol-2-amines: These compounds also feature a spirocyclic structure and have been studied for their antitumor properties.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-15(12-2-3-13-14(10-12)20-11-19-13)17-6-4-16(5-7-17)21-8-1-9-22-16/h2-3,10H,1,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABMJUGTQPQXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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